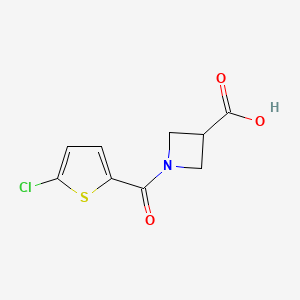

1-(5-Chlorothiophene-2-carbonyl)azetidine-3-carboxylic acid

Description

1-(5-Chlorothiophene-2-carbonyl)azetidine-3-carboxylic acid is a small-molecule compound featuring a four-membered azetidine ring substituted at the 3-position with a carboxylic acid group and at the 1-position with a 5-chlorothiophene-2-carbonyl moiety. The thiophene ring, a sulfur-containing heterocycle, is chlorinated at the 5-position, which enhances electron-withdrawing properties and influences molecular interactions.

Properties

IUPAC Name |

1-(5-chlorothiophene-2-carbonyl)azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO3S/c10-7-2-1-6(15-7)8(12)11-3-5(4-11)9(13)14/h1-2,5H,3-4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYKVGYIKILPNLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=C(S2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

One-Pot Synthesis via Chlorination of 2-Thiophenecarboxaldehyde

This method, as detailed in a Chinese patent, involves a one-pot process where 2-thiophenecarboxaldehyde undergoes chlorination to form an intermediate, which is directly converted into the target acid without purification steps in between.

Chlorination: Introduction of chlorine gas into 2-thiophenecarboxaldehyde under controlled temperature conditions (-10°C to 30°C). The molar ratio of chlorine to aldehyde is optimized around 1.05:1 for efficiency.

Formation of Intermediate: The chlorinated aldehyde (5-chloro-2-thiophenecarboxaldehyde) is obtained via heat preservation (1-20 hours), with the temperature maintained below 30°C to prevent overreaction.

Conversion to Acid: The intermediate is slowly added into a precooled sodium hydroxide solution (at -5°C to 0°C), followed by chlorine introduction, leading to oxidation and formation of the carboxylic acid.

Work-up: Quenching with sodium sulfite, extraction with organic solvents (e.g., dichloromethane), pH adjustment with hydrochloric acid, filtration, recrystallization, and drying.

| Parameter | Range | Optimal | Notes |

|---|---|---|---|

| Temperature during chlorination | -10°C to 30°C | -5°C to 25°C | Maintains selectivity |

| Reaction time | 1-20 hours | 1-3 hours | Ensures complete chlorination |

| Molar ratio of Cl₂ to aldehyde | 1.05:1 | 1.5:1 | To drive chlorination |

- One-pot process reduces purification steps.

- Mild temperature controls improve safety and selectivity.

- Suitable for industrial scale with optimized reagent ratios.

Synthesis via Grignard Reagent and Carbon Dioxide Insertion

As per chemical literature, 5-chlorothiophene-2-carboxylic acid can be synthesized by generating a Grignard reagent from 5-chloro-2-bromothiophene, followed by CO₂ insertion.

Grignard Formation: Reacting 5-chloro-2-bromothiophene with magnesium in anhydrous ether to form the Grignard reagent.

Carboxylation: Bubbling carbon dioxide into the Grignard solution to insert the carbonyl group, forming the carboxylic acid.

Work-up: Acidic hydrolysis, filtration, and purification.

| Parameter | Range | Notes |

|---|---|---|

| Solvent | Anhydrous ether | e.g., diethyl ether |

| Temperature | 0°C to room temperature | Controlled to prevent side reactions |

| Yield | ~98.8% | High efficiency |

- Well-established method with high yield.

- Suitable for laboratory and potential industrial scaling.

Acylation of 2-Thiophene with Trichloroacetyl Chloride

This approach involves Friedel-Crafts acylation of 2-thiophene with trichloroacetyl chloride, followed by hydrolysis to obtain the acid.

Acylation: Reacting 2-thiophene with trichloroacetyl chloride in the presence of aluminum chloride catalyst to form 2-trichloroacetyl-5-chlorothiophene.

Hydrolysis: Treating the acylated product with base or acid to hydrolyze the acyl group into the carboxylic acid.

| Parameter | Range | Notes |

|---|---|---|

| Catalyst | Aluminum chloride | Lewis acid catalyst |

| Temperature | Reflux conditions | Typically 80-100°C |

| Yield | Variable | Dependent on reaction control |

- Direct route from simple starting materials.

- Suitable for large-scale synthesis with proper process control.

Oxidation of 5-Chloro-2-acetylthiophene

Using oxidation of 5-chloro-2-acetylthiophene with sodium chlorite and potassium dihydrogen phosphate to generate the carboxylic acid.

- Oxidation: Selective oxidation of the acetyl group to the carboxylic acid.

- Purification: Standard extraction and recrystallization.

| Parameter | Range | Notes |

|---|---|---|

| Oxidant | Sodium chlorite | Mild oxidation |

| Temperature | Ambient | Controlled to prevent over-oxidation |

| Yield | High (~98.8%) | Efficient process |

Summary Table of Preparation Methods

| Method | Raw Materials | Key Reagents | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| One-Pot Chlorination | 2-Thiophenecarboxaldehyde | Chlorine gas | -10°C to 30°C, 1-20 hrs | Simplified, scalable | Requires precise temperature control |

| Grignard + CO₂ | 5-Chloro-2-bromothiophene | Mg, CO₂ | 0°C to RT | High yield, well-understood | Sensitive to moisture |

| Friedel-Crafts Acylation | 2-Thiophene | Trichloroacetyl chloride, AlCl₃ | Reflux | Direct, scalable | Catalyst handling |

| Oxidation of Acetylthiophene | 5-Chloro-2-acetylthiophene | Sodium chlorite | Ambient | High yield | Requires oxidation control |

Chemical Reactions Analysis

1-(5-Chlorothiophene-2-carbonyl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

Substitution: The chlorothiophene moiety allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Ring-Opening Reactions: Due to the strain in the azetidine ring, it can undergo ring-opening reactions under acidic or basic conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

1-(5-Chlorothiophene-2-carbonyl)azetidine-3-carboxylic acid is being investigated for its potential as a pharmaceutical intermediate. Its unique structure may lead to the development of novel therapeutic agents targeting specific diseases.

Biological Studies

The compound's ability to interact with biological pathways makes it a candidate for studying enzyme interactions and cellular mechanisms. It may serve as an inhibitor or modulator of specific biological targets, contributing to drug discovery efforts.

Chemical Synthesis

This compound acts as a versatile building block in organic synthesis, allowing chemists to create more complex molecules and heterocycles. Its functional groups facilitate various chemical reactions, including:

- Oxidation : Converting the compound into sulfoxides or sulfones.

- Reduction : Transforming carbonyl groups into alcohols or amines.

- Substitution Reactions : The chlorine atom can be replaced by nucleophiles, expanding its utility in synthetic chemistry.

Research indicates that compounds similar to 1-(5-Chlorothiophene-2-carbonyl)azetidine-3-carboxylic acid exhibit significant biological activities, including antimicrobial and anticancer properties. Specific studies have shown that modifications to the structure can enhance these activities.

Mechanism of Action

The mechanism of action of 1-(5-Chlorothiophene-2-carbonyl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating certain biological pathways. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Research Implications and Limitations

- Structural Insights : Thiophene-based azetidine derivatives show promise in receptor modulation, but ring strain and substituent effects require optimization for in vivo efficacy.

- Data Gaps: Limited pharmacological data (e.g., EC50, toxicity) for the target compound; most evidence focuses on synthesis and structural characterization .

Biological Activity

1-(5-Chlorothiophene-2-carbonyl)azetidine-3-carboxylic acid is a synthetic organic compound notable for its unique structural features, which include a chlorothiophene moiety and an azetidine ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as a lead compound in drug discovery and development.

Chemical Structure and Properties

The molecular formula of 1-(5-Chlorothiophene-2-carbonyl)azetidine-3-carboxylic acid is CHClNOS. Its structure allows for various chemical reactions, enhancing its potential biological activity. The presence of the carboxylic acid and carbonyl groups makes it reactive in multiple pathways, which can be exploited for modifying the compound to improve its efficacy or to develop derivatives with distinct properties.

Biological Activity Overview

Research indicates that compounds similar to 1-(5-Chlorothiophene-2-carbonyl)azetidine-3-carboxylic acid exhibit significant biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit certain Gram-positive bacteria and fungi, addressing the growing concern of antimicrobial resistance .

- Anticancer Properties : The compound's structural analogs have shown promising results in inhibiting cancer cell proliferation, particularly in lung cancer cell lines .

- Enzyme Inhibition : The unique structure allows for potential interactions with specific enzymes, which could lead to therapeutic applications in various diseases.

The mechanism by which 1-(5-Chlorothiophene-2-carbonyl)azetidine-3-carboxylic acid exerts its biological effects is likely multifaceted. It may involve:

- Binding to Enzymes or Receptors : The compound's structure facilitates binding to specific molecular targets, potentially inhibiting or activating biological pathways critical for disease progression.

- Modulation of Cell Signaling Pathways : By interacting with key signaling molecules, the compound may alter cellular responses, contributing to its therapeutic effects.

Comparative Analysis with Similar Compounds

A comparative analysis highlights how 1-(5-Chlorothiophene-2-carbonyl)azetidine-3-carboxylic acid stands out among related compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 5-Chlorothiophene-2-carboxylic acid | Thiophene ring, carboxylic acid | Exhibits antimicrobial activity |

| 1-(4-Chlorophenyl)azetidine-3-carboxylic acid | Azetidine ring, chlorophenyl group | Potential anticancer properties |

| 5-Bromothiophene-2-carboxylic acid | Bromine substitution on thiophene | Different halogen may influence biological activity |

| 4-(5-Chlorothiophen-2-carbonyl)-piperidine | Piperidine instead of azetidine | May exhibit different pharmacological profiles |

This table illustrates the diversity within this chemical class and emphasizes the unique aspects of 1-(5-Chlorothiophene-2-carbonyl)azetidine-3-carboxylic acid that may confer distinct biological activities.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of 1-(5-Chlorothiophene-2-carbonyl)azetidine-3-carboxylic acid:

- Antimicrobial Efficacy : In vitro studies demonstrated that similar compounds exhibited significant activity against multidrug-resistant strains of Staphylococcus aureus and Candida auris, suggesting that derivatives of this compound could be effective against resistant pathogens .

- Cytotoxicity Profiles : Research involving cancer cell lines has shown that derivatives with similar structural motifs possess favorable cytotoxic profiles, indicating potential for further development as anticancer agents .

- Mechanistic Studies : Investigations into the interaction between these compounds and specific enzymes have revealed pathways through which they exert their effects, paving the way for targeted therapeutic strategies.

Q & A

Q. What are the optimal synthetic routes for 1-(5-Chlorothiophene-2-carbonyl)azetidine-3-carboxylic acid?

- Methodological Answer : The synthesis typically involves coupling 5-chlorothiophene-2-carbonyl chloride with azetidine-3-carboxylic acid derivatives. A common strategy employs tert-butoxycarbonyl (Boc) protection of the azetidine nitrogen to prevent side reactions. For example, 1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid (CAS: 142253-55-2) can react with 5-chlorothiophene-2-carbonyl chloride under basic conditions (e.g., triethylamine in THF) to form the intermediate, followed by Boc deprotection using HCl/dioxane . Optimization of reaction time, solvent polarity, and stoichiometry is critical to achieving yields >70% .

Q. How can researchers characterize the physicochemical properties of this compound?

- Methodological Answer : Key parameters include:

- Lipophilicity : Measure log P values using reverse-phase HPLC or computational tools (e.g., consensus log Po/w: -0.86) .

- Solubility : ESOL predictions indicate high aqueous solubility (~4050 mg/mL), validated experimentally via shake-flask methods at pH 7.4 .

- Stability : Assess hydrolytic stability in PBS buffer (pH 7.4) over 24–72 hours and oxidative stability under accelerated conditions (e.g., 3% H2O2) .

Q. What strategies improve solubility for in vitro assays?

- Methodological Answer :

- pH adjustment : Use sodium bicarbonate to ionize the carboxylic acid group, enhancing solubility in aqueous buffers .

- Co-solvents : Employ DMSO (≤10% v/v) or cyclodextrin-based formulations to maintain compound integrity in cell culture media .

Advanced Research Questions

Q. How does the 5-chlorothiophene moiety influence S1P1 receptor binding affinity?

- Methodological Answer : The 5-chlorothiophene group enhances hydrophobic interactions with the S1P1 receptor’s orthosteric pocket. Comparative SAR studies show that replacing this moiety with benzothiazole or benzofuran reduces potency by 10–100-fold. Radioligand binding assays (e.g., using [<sup>3</sup>H]-S1P) and molecular docking simulations can quantify affinity shifts (Ki values) and validate steric/electronic complementarity .

Q. What in vivo experimental designs assess efficacy in autoimmune disease models?

- Methodological Answer :

- Lymphocyte Count Reduction : Administer the compound orally (0.3 mg/kg) in rodents and measure circulating lymphocytes via flow cytometry at 24-hour intervals .

- Delayed-Type Hypersensitivity (DTH) : Induce inflammation with ovalbumin or keyhole limpet hemocyanin (KLH), then evaluate edema reduction and cytokine profiles (e.g., IL-17, TNF-α) .

- Pharmacokinetics : Conduct cassette dosing with LC-MS/MS analysis to determine bioavailability, half-life, and tissue distribution .

Q. How can contradictory metabolic stability data be resolved?

- Methodological Answer :

- CYP Inhibition Profiling : Use recombinant CYP isoforms (e.g., 1A2, 3A4) to confirm lack of inhibition (IC50 > 10 µM) .

- Microsomal Stability Assays : Compare intrinsic clearance (CLint) in human vs. rodent liver microsomes. Discrepancies may arise from species-specific esterase activity or plasma protein binding .

- Metabolite ID : Perform HR-MS/MS to identify oxidation or glucuronidation products, guiding structural modifications (e.g., fluorination to block metabolic hotspots) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.